molecular formula C21H16N2O5S2 B2462159 (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 868142-30-7

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2462159
CAS RN: 868142-30-7
M. Wt: 440.49
InChI Key: SQSPCIRCONKBQN-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H16N2O5S2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one have been synthesized and evaluated for their antimicrobial activities. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives of this compound and screened them for antimicrobial properties, showing effectiveness against various microorganisms (Basavarajaiah & Mruthyunjayaswamy, 2010). Similarly, Trotsko et al. (2018) developed acetic acid derivatives with thiazolidine-2,4-dione and found them to have antibacterial activity, primarily against Gram-positive bacteria (Trotsko et al., 2018).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives, closely related to the compound , have been synthesized and tested for anticancer and antiangiogenic effects. Chandrappa et al. (2010) found that these derivatives inhibited tumor growth and angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa et al., 2010). Another study by Eldehna et al. (2017) synthesized benzenesulfonamides derivatives and evaluated their effectiveness against certain cancer cell lines, showing significant anti-proliferative activity (Eldehna et al., 2017).

Aldose Reductase Inhibition

Compounds with a (4-oxo-2-thioxothiazolidin-3-yl)acetic acid structure, which is a component of the compound , have been identified as potent aldose reductase inhibitors. Kučerová-Chlupáčová et al. (2020) found that these compounds showed significant inhibition of aldose reductase, an enzyme involved in diabetic complications, suggesting their potential use in treating diabetes-related conditions (Kučerová-Chlupáčová et al., 2020).

Antiviral Activity

In the realm of antiviral research, derivatives of (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one have been explored. Tran and Nguyen (2018) conducted a study on compounds with a similar structure for their inhibitory activity against Hepatitis C Virus (HCV) NS3/4A protease, identifying potential candidates for HCV treatment (Tran & Nguyen, 2018).

properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S2/c1-11(24)22-14-7-5-4-6-13(14)17(19(22)25)18-20(26)23(21(29)30-18)15-9-8-12(27-2)10-16(15)28-3/h4-10H,1-3H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPCIRCONKBQN-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one

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